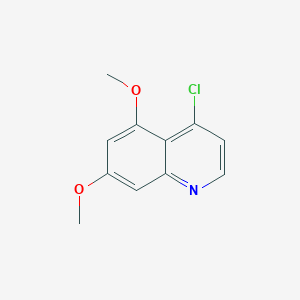

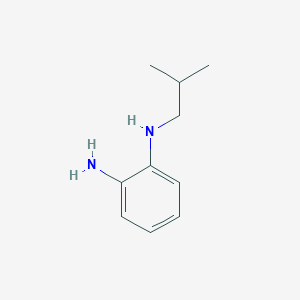

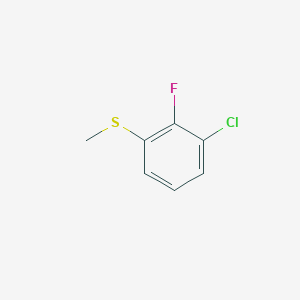

1-N-(2-methylpropyl)benzene-1,2-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Fluorescent Receptor Development

1-N-(2-methylpropyl)benzene-1,2-diamine derivatives have been explored for their potential in developing fluorescent receptors. A study by (Pawar et al., 2015) highlighted the use of a benzene-1,2-diamine structure to create a chemosensor molecule sensitive to Ni2+ and Cu2+ ions. This illustrates the compound's applicability in multianalyte detection, particularly in environmental monitoring and water quality assessment.

Synthesis of 1-N-Phenyl-4-(sulfonyl)benzene-1,2-diamine Derivatives

The electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives showcases the compound's role in organic synthesis. (Sharafi-kolkeshvandi et al., 2016) demonstrated a regioselective synthesis method, avoiding toxic reagents and highlighting its potential in developing environmentally friendly synthetic protocols.

Vibrational and Conformational Analysis

In the field of molecular characterization, this compound derivatives have been used for vibrational and conformational analyses. Research by (Subashchandrabose et al., 2013) involved the synthesis and characterization of a benzene-1,2-diamine derivative, contributing to the understanding of molecular structures and their electronic properties.

Metal-Ligand Bond Formation

This compound has also been studied in the context of metal-ligand bond formation. (Farhangi & Graddon, 1974) explored its interactions with metals like mercury, providing insights into the thermodynamics of these interactions, essential for understanding coordination chemistry and its applications.

Polymer Science Applications

The compound's applications extend to polymer science, as evidenced by research on aromatic polyamides derived from benzene-1,2-diamine derivatives (Yang, Hsiao & Yang, 1996). These studies contribute to the development of new materials with specific properties like solubility and thermal stability, crucial in material science.

Catalysis and Asymmetric Synthesis

In catalysis and asymmetric synthesis, the 1,2-diamine motif, to which this compound is related, plays a significant role. (Cardona & Goti, 2009) discussed the importance of such structures in the synthesis of biologically active compounds and pharmaceutical agents, underscoring the compound's relevance in medicinal chemistry.

Corrosion Inhibition

The compound has also found use in corrosion inhibition studies. (Singh & Quraishi, 2016) investigated novel aromatic diamine compounds, including derivatives of benzene-1,2-diamine, for their efficacy in protecting metals, which is vital in industrial applications.

Mécanisme D'action

Target of Action

Similar compounds have been shown to inhibit cyclin-dependent kinases (cdks), which are crucial regulators of cell cycle and transcription .

Mode of Action

This could result in altered cell cycle progression or transcription regulation .

Biochemical Pathways

If it indeed targets cdks, it could impact pathways related to cell cycle regulation and transcription .

Result of Action

If it acts as a CDK inhibitor, it could potentially halt cell cycle progression or alter transcription, leading to effects such as growth inhibition in certain cell types .

Propriétés

IUPAC Name |

2-N-(2-methylpropyl)benzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,8,12H,7,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTINASITKTOOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC=CC=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10608637 |

Source

|

| Record name | N~1~-(2-Methylpropyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78438-99-0 |

Source

|

| Record name | N~1~-(2-Methylpropyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methylthiazolo[4,5-b]pyridine-2-thiol](/img/structure/B1369588.png)